(Z)-2-Methyl-2-buten-1-ol
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Overview
Description
(Z)-2-Methyl-2-buten-1-ol is an organic compound with the molecular formula C5H10O and a molecular weight of 86.1323 g/mol . It is also known by other names such as 2-Methyl-2-buten-1-ol, 2-Methyl-but-2-ene-1-ol, and 2-Methyl-2-butenol . This compound is a clear, colorless liquid with a fruity odor and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-2-Methyl-2-buten-1-ol can be synthesized through several methods. One common method involves the reaction of isoprene with formaldehyde in the presence of a catalyst. This reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is produced through the hydroformylation of isoprene, followed by hydrogenation. This process involves the use of high-pressure reactors and specific catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Methyl-2-buten-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
Oxidation: Forms aldehydes or carboxylic acids.
Reduction: Forms saturated alcohols.
Substitution: Forms various substituted derivatives.
Scientific Research Applications
(Z)-2-Methyl-2-buten-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-Methyl-2-buten-1-ol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, it interacts with oxidizing agents to form corresponding aldehydes or carboxylic acids. In reduction reactions, it interacts with reducing agents to form saturated alcohols. The specific molecular targets and pathways depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
(Z)-2-Methyl-2-buten-1-ol can be compared with other similar compounds, such as:
3-Methyl-2-buten-1-ol (Prenol): A natural alcohol with a similar structure and used in perfumery.
2-Methyl-2-propen-1-ol: Another unsaturated alcohol with similar reactivity and applications.
2-Methyl-3-buten-1-ol: Used in similar chemical reactions and industrial applications.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of chemical reactions and applications.
Properties
CAS No. |
19319-26-7 |
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Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
(Z)-2-methylbut-2-en-1-ol |
InChI |
InChI=1S/C5H10O/c1-3-5(2)4-6/h3,6H,4H2,1-2H3/b5-3- |
InChI Key |
NEJDKFPXHQRVMV-HYXAFXHYSA-N |
SMILES |
CC=C(C)CO |
Isomeric SMILES |
C/C=C(/C)\CO |
Canonical SMILES |
CC=C(C)CO |
Key on ui other cas no. |
4675-87-0 |
Pictograms |
Flammable; Irritant |
Synonyms |
(E)-2-methyl-2-buten-1-ol 2-methyl-2-buten-1-ol 2-methyl-2-buten-1-ol, (E)-isomer 2-methyl-2-buten-1-ol, (Z)-isome |
Origin of Product |
United States |
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